Chiroptical Identity: Optical Rotation of +10.0° (c=1% in 1N HCl) vs. N‑Benzyl‑L‑serine at –140°
The target compound exhibits a specific optical rotation of [α]D²⁴ = +10.0 ± 2° when measured at c = 1% in 1N HCl . In contrast, its closest N‑monosubstituted analog, N‑benzyl‑L‑serine (CAS 17136‑45‑7), displays [α]²⁰/D = –137.0° to –145.0° (c = 2 in H₂O) . The large magnitude and sign difference (Δ ≈ 150° in magnitude and opposite sign) provide an unambiguous chiroptical fingerprint that enables rapid identity and enantiopurity verification of the target compound, preventing accidental use of the incorrect building block.
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | [α]D²⁴ = +10.0 ± 2° (c=1% in 1N HCl) |
| Comparator Or Baseline | N‑Benzyl‑L‑serine: [α]²⁰/D = –137.0° to –145.0° (c=2 in H₂O) |
| Quantified Difference | │Δ[α]│ > 147°; opposite sign |
| Conditions | Polarimetry; target measured in 1N HCl at 1 g/100 mL, comparator in water at 2 g/100 mL |
Why This Matters
A simple chiroptical check using a polarimeter can verify that the procured material is the correct N,N‑disubstituted serine rather than an isomeric or mono‑substituted congener, reducing the risk of costly synthetic failures.
